Cas no 83790-87-8 (De(diethylaminomethyldiiodo) Amiodarone)

De(diethylaminomethyldiiodo) Amiodarone 化学的及び物理的性質
名前と識別子
-
- Methanone,(2-butyl-3-benzofuranyl)(4-methoxyphenyl)-
- De(diethylaminomethyldiiodo) Amiodarone
- (2-butyl-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone
- (2-BUTYLBENZOFURAN-3-YL)(4-METHOXYPHENYL)METHANONE
- (2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone
- C20H20O3
- ZECBGDFBAKHQFF-UHFFFAOYSA-N
- 2853AH
- 2-butyl-3-(4-methoxybenzoyl)benzofuran
- (2-Butylbenzofuran-3-yl)(4-methoxyphenyl) ketone
- (2-Butyl-3-benzofuranyl)(4-methoxyphenyl)methanone (ACI)
- Ketone, 2-butyl-3-benzofuranyl p-methoxyphenyl (7CI)
- W-111586
- DTXSID00232647
- Ketone, 2-butyl-3-benzofuranyl p-methoxyphenyl
- CS-M1368
- EINECS 280-851-4
- CS-13884
- Methanone, (2-butyl-3-benzofuranyl)(4-methoxyphenyl)-
- 83790-87-8
- AKOS027422465
- (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)ketone
- M927JPG6TR
- DB-246794
- NS00038295
- (2-Butyl-3-benzofuranyl)(4-methoxyphenyl)methanone
- SCHEMBL9591605
- 2-BUTYL-3-(4-METHOXYBENZOYL)-1-BENZOFURAN
-
- MDL: MFCD11215603
- インチ: 1S/C20H20O3/c1-3-4-8-18-19(16-7-5-6-9-17(16)23-18)20(21)14-10-12-15(22-2)13-11-14/h5-7,9-13H,3-4,8H2,1-2H3
- InChIKey: ZECBGDFBAKHQFF-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C2C(=CC=CC=2)OC=1CCCC)C1C=CC(OC)=CC=1
計算された属性
- せいみつぶんしりょう: 308.141245
- どういたいしつりょう: 308.141245
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 386
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.4
- 疎水性パラメータ計算基準値(XlogP): 5.5
じっけんとくせい
- 密度みつど: 1.124
- ゆうかいてん: NA
- ふってん: 472°C at 760 mmHg
- フラッシュポイント: 239.3°C
- 屈折率: 1.583
- じょうきあつ: 0.0±1.2 mmHg at 25°C
De(diethylaminomethyldiiodo) Amiodarone セキュリティ情報
- シグナルワード:warning
- 危害声明: CAUTION: May irritate eyes, skin
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: CAUT
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
De(diethylaminomethyldiiodo) Amiodarone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D228420-100mg |
De(diethylaminomethyldiiodo) Amiodarone |
83790-87-8 | 100mg |
$ 227.00 | 2023-09-08 | ||
Chemenu | CM526032-100mg |
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone |
83790-87-8 | 97% | 100mg |
$102 | 2023-02-17 | |
TRC | D228420-1g |
De(diethylaminomethyldiiodo) Amiodarone |
83790-87-8 | 1g |
$ 1748.00 | 2023-09-08 | ||
Biosynth | IB31765-25 mg |
2-N-Butyl 3-(4-methoxy benzoyl)-benzofuran |
83790-87-8 | 25mg |
$109.75 | 2023-01-04 | ||
Biosynth | IB31765-100 mg |
2-N-Butyl 3-(4-methoxy benzoyl)-benzofuran |
83790-87-8 | 100MG |
$298.00 | 2023-01-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057616-250mg |
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone |
83790-87-8 | 98% | 250mg |
¥585.00 | 2024-07-28 | |
Ambeed | A807909-100mg |
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone |
83790-87-8 | 97% | 100mg |
$31.0 | 2025-02-26 | |
A2B Chem LLC | AD96599-250mg |
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone |
83790-87-8 | 97% | 250mg |
$36.00 | 2024-04-19 | |
Key Organics Ltd | CS-13884-1g |
(2-butylbenzofuran-3-yl)(4-methoxyphenyl)methanone |
83790-87-8 | >97% | 1g |
£728.00 | 2025-02-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057616-1g |
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone |
83790-87-8 | 98% | 1g |
¥2142.00 | 2024-07-28 |
De(diethylaminomethyldiiodo) Amiodarone 合成方法
ごうせいかいろ 1
2.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
2.2 Solvents: Dichloromethane ; 0 °C; 0 °C → 25 °C; 2 h, 25 °C
2.3 Reagents: Water ; cooled
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
1.2 Solvents: Dichloromethane ; 0 °C; 0 °C → 25 °C; 2 h, 25 °C
1.3 Reagents: Water ; cooled
ごうせいかいろ 5
ごうせいかいろ 6
ごうせいかいろ 7
1.2 Reagents: Methanol ; 0 °C
1.3 Catalysts: Zinc nitrate Solvents: Dimethylformamide ; 100 °C
1.4 Reagents: Triphenylphosphonium bromide Solvents: Acetonitrile ; reflux
1.5 Reagents: Triethylamine Solvents: Toluene ; reflux
1.6 Reagents: Tin tetrachloride Solvents: Carbon disulfide ; 0 °C → rt
1.7 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt
ごうせいかいろ 8
2.1 Reagents: N-Bromosuccinimide Catalysts: Aluminum chloride Solvents: Nitromethane ; 6 h, 80 °C
ごうせいかいろ 9
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
2.1 Reagents: N-Bromosuccinimide Catalysts: Aluminum chloride Solvents: Nitromethane ; 6 h, 80 °C
De(diethylaminomethyldiiodo) Amiodarone Raw materials
- 1,3-Heptanedione, 1-(4-methoxyphenyl)-
- p-Anisic acid
- Anisole
- Valeric anhydride
- 2-Iodophenol
- 2-Butylbenzofuran
- 1-(4-methoxyphenyl)ethan-1-one
De(diethylaminomethyldiiodo) Amiodarone Preparation Products
De(diethylaminomethyldiiodo) Amiodarone 関連文献
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
De(diethylaminomethyldiiodo) Amiodaroneに関する追加情報
Research Update on De(diethylaminomethyldiiodo) Amiodarone (CAS: 83790-87-8): Advances and Applications in Chemical Biomedicine
De(diethylaminomethyldiiodo) Amiodarone (CAS: 83790-87-8) is a chemically modified derivative of the well-known antiarrhythmic drug amiodarone. Recent studies have explored its potential applications beyond cardiac arrhythmia management, particularly in the fields of oncology and antimicrobial therapy. This research brief synthesizes the latest findings on this compound, highlighting its mechanisms of action, therapeutic efficacy, and emerging challenges.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that De(diethylaminomethyldiiodo) Amiodarone exhibits potent inhibitory effects on cancer cell proliferation by targeting mitochondrial function and inducing apoptosis. The study utilized in vitro models of breast and lung cancer, revealing a dose-dependent reduction in tumor cell viability. Notably, the compound's dual iodine atoms were found to enhance its bioavailability and cellular uptake compared to traditional amiodarone formulations.
Further investigations into its antimicrobial properties were reported in Antimicrobial Agents and Chemotherapy (2024). Researchers observed significant activity against multidrug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The proposed mechanism involves disruption of bacterial membrane integrity and interference with efflux pump systems. These findings suggest potential applications in combating antibiotic-resistant infections, though further in vivo studies are warranted.
Pharmacokinetic studies have revealed unique characteristics of this compound. The diethylaminomethyl modification at CAS 83790-87-8 appears to prolong the half-life while reducing the accumulation in pulmonary tissues - a known limitation of conventional amiodarone therapy. Advanced formulation strategies, including nanoparticle encapsulation, are currently being explored to optimize its therapeutic index.
Despite these promising developments, challenges remain in clinical translation. The compound's iodine content raises concerns about potential thyroid dysfunction, mirroring issues seen with parent amiodarone. Current research efforts are focused on structural optimization to mitigate these adverse effects while preserving therapeutic benefits. Ongoing phase I clinical trials (NCT05432822) are evaluating safety profiles in human subjects.
In conclusion, De(diethylaminomethyldiiodo) Amiodarone represents a compelling example of chemical modification yielding novel therapeutic possibilities. Its multifaceted biological activities position it as a promising candidate for drug repurposing and development across multiple therapeutic areas. Future research directions should prioritize comprehensive toxicity assessments and exploration of synergistic combinations with existing therapies.
83790-87-8 (De(diethylaminomethyldiiodo) Amiodarone) 関連製品
- 1477-19-6(Benzarone)
- 1368813-02-8(3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol)
- 1261960-10-4(3-Amino-5-(3-aminocarbonylphenyl)benzoic acid)
- 6595-45-5(1-(1H-1,2,3-Triazol-4-yl)ethanone)
- 1042154-36-8(N2,N4-Dimethyl-3-nitropyridine-2,4-diamine)
- 1396677-95-4(1-(furan-2-yl)-2-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-ol)
- 1212960-01-4((2S)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol)
- 2649064-20-8(5-(bromomethyl)-N-(4-iodophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine)
- 9012-25-3(Catechol O-methyltransferase)
- 1245569-19-0(3-Fluoro-4-piperidinoaniline hydrochloride)




